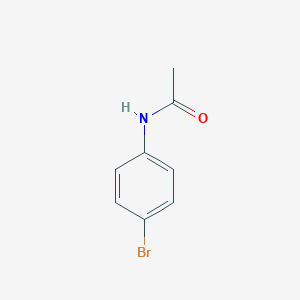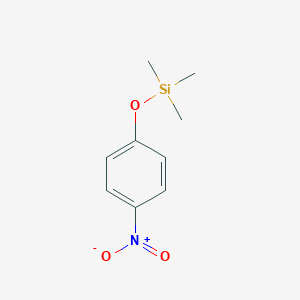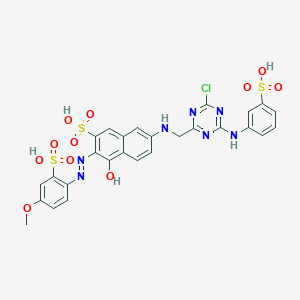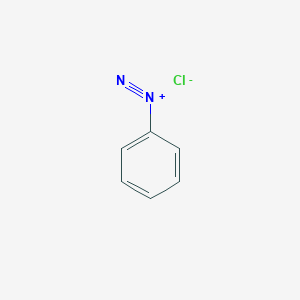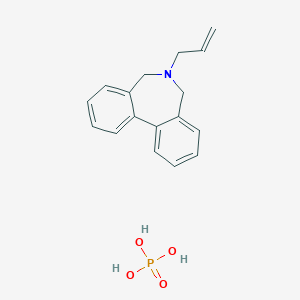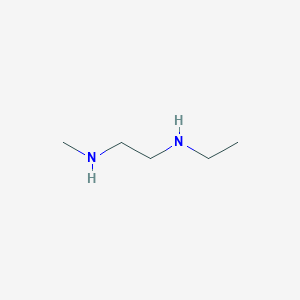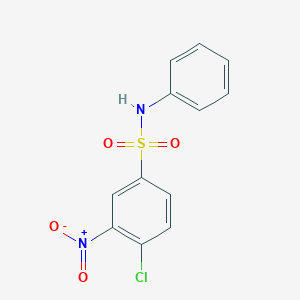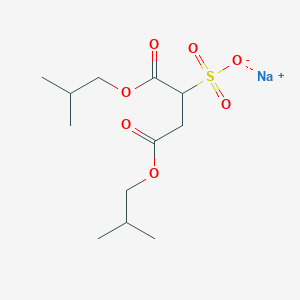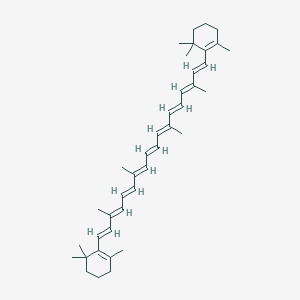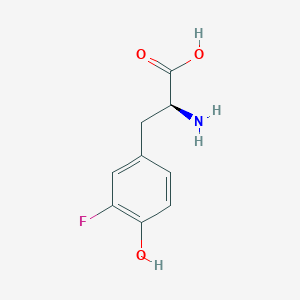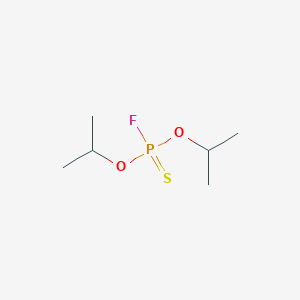
2-Chloroaniline hydrochloride
Vue d'ensemble
Description
2-Chloroaniline hydrochloride is a chlorinated derivative of aniline, primarily used in chemical synthesis and as an intermediate in the manufacture of dyes, pharmaceuticals, and pesticides. It is an aromatic amine with significant industrial and environmental relevance due to its use and production scale.
Synthesis Analysis
2-Chloroaniline hydrochloride can be synthesized from hydroquinone through alkylation, chlorination, nitration, and hydrogenation deoxidation steps, resulting in high purity and yield under optimized conditions (Chen Hong-bo, 2008). Furthermore, 2-chloroaniline can undergo electrochemical polymerization, indicating its versatility in different chemical syntheses and conditions (S. M. Sayyah et al., 2005).
Molecular Structure Analysis
The molecular structure of chloroaniline derivatives, such as N-(5-Chlorosalicylidene)-2-hydroxy-5-chloroaniline, shows nearly planar conformations with intramolecular hydrogen bonds influencing the molecule's stability and reactivity. These structures are determined using crystallography and semi-empirical quantum mechanical calculations, indicating significant non-bonded steric interactions (Y. Elerman, M. Kabak, A. Elmali, 2002).
Chemical Reactions and Properties
Chloroaniline compounds undergo various chemical reactions, including degradation under ionizing radiation and interactions with reactive species like hydroxyl radicals, leading to different degradation mechanisms and products. These processes highlight the environmental impact and the chemical behavior of chloroaniline in wastewater treatment scenarios (Shizong Wang, Jianlong Wang, 2021).
Applications De Recherche Scientifique
Ammonia Gas Sensing
- Scientific Field : Polymer Science and Sensor Technology .
- Summary of Application : 2-Chloroaniline hydrochloride is used in the synthesis of poly(2-chloroaniline), a type of intrinsically conducting polymer (ICP). This polymer has been studied for its potential use in ammonia gas sensing .
- Methods of Application : Poly(2-chloroaniline) is synthesized by chemical oxidative polymerization using different inorganic acid dopants such as HCl, H2SO4, and HClO4. The effects of these dopants on the physical and electrical properties of the prepared polymers are then studied .
- Results or Outcomes : The electrical conductivity of the polymers was found to be thermally activated and increases linearly with the evolution of temperature from 20 to 90 °C. When exposed to different concentrations of ammonia gas, the polymers present a linear increase in their resistances .
Dyeing and Printing
- Scientific Field : Textile Industry .
- Summary of Application : 2-Chloroaniline hydrochloride is used as a chromogenic agent in the dyeing and printing of cotton and viscose fabric. It is particularly used for towels and colored yarn .
Intermediate in Organic Synthesis
- Scientific Field : Organic Chemistry .
- Summary of Application : 2-Chloroaniline hydrochloride is used as an intermediate in organic synthesis . This means it is used in the production of other chemicals.
- Methods of Application : The specific methods of application in organic synthesis are not detailed in the source .
Polymer, Rubber, and Pharmaceutical Industries
- Scientific Field : Industrial Chemistry .
- Summary of Application : 2-Chloroaniline is widely used in polymer, rubber, pharmaceutical and dye industries .
- Methods of Application : The specific methods of application in these industries are not detailed in the source .
Wastewater Treatment
- Scientific Field : Environmental Science .
- Summary of Application : 2-Chloroaniline hydrochloride is used in the treatment of wastewater in the polymer industry .
- Methods of Application : The specific methods of application in wastewater treatment are not detailed in the source .
Conductive Polymers
- Scientific Field : Material Science .
- Summary of Application : 2-Chloroaniline hydrochloride is used in the synthesis of conductive polymers . These polymers have potential applications in various fields due to their light weight, electrical conductivity, mechanical properties, low cost, and good environmental stability .
- Methods of Application : The specific methods of application in the synthesis of conductive polymers are not detailed in the sources .
Safety And Hazards
Orientations Futures
Recent research has focused on the applications of substituted polyanilines and their blends and composites . The wide application potentials of substituted polyanilines and their blends and composites in diverse fields such as in sensors, electrochromic display devices, solar cells, supercapacitors, batteries, semiconductors, and anticorrosion materials, and in a variety of biological applications, have been highlighted .
Propriétés
IUPAC Name |
2-chloroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN.ClH/c7-5-3-1-2-4-6(5)8;/h1-4H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGIDRZFKRLQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95-51-2 (Parent) | |
| Record name | Benzenamine, 2-chloro-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5059668 | |
| Record name | Benzenamine, 2-chloro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroaniline hydrochloride | |
CAS RN |
137-04-2 | |
| Record name | Benzenamine, 2-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-chloro-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2-chloro-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2-chloro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5059668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloroanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



